molecular formula C13H17NO B5560663 1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one

Cat. No.: B5560663
M. Wt: 203.28 g/mol
InChI Key: JGJGSUKSORSYIK-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-indol-1-yl)-3-methylbutan-1-one is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach involves the reduction of functional groups in 2-oxindoles using various boron hydrides . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-indol-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and boron hydrides. Major products formed from these reactions include tricyclic indole derivatives and azepinoindoles .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-indol-1-yl)-3-methylbutan-1-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(2)9-13(15)14-8-7-11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJGSUKSORSYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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